molecular formula C22H36O2 B032364 5-Methoxy-3-[(Z)-10-pentadecen-1-yl]phenol CAS No. 137786-94-8

5-Methoxy-3-[(Z)-10-pentadecen-1-yl]phenol

Cat. No.: B032364
CAS No.: 137786-94-8
M. Wt: 332.5 g/mol
InChI Key: NKOPRUNFJQCUCF-SREVYHEPSA-N
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Description

5-Methoxy-3-[(Z)-10-pentadecen-1-yl]phenol is a sophisticated synthetic phenol derivative of significant interest in chemical ecology and pharmacology. Its molecular structure, featuring a methoxy-substituted aromatic ring linked to a (Z)-configured pentadecenyl chain, is analogous to that of naturally occurring alkylated phenols and resorcinols, which are known to exhibit diverse biological activities. This compound is primarily utilized in research as a key reference standard, a synthetic intermediate, or a molecular probe for investigating insect pheromone systems, given the structural similarity of its alkenyl side chain to Lepidopteran pheromone components. Researchers value this phenol for its potential role in studying ligand-receptor interactions in olfactory signaling pathways. Its mechanism of action is hypothesized to involve the modulation of specific G-protein coupled receptors (GPCRs) or ion channels in biological membranes, potentially acting as an agonist or antagonist. Further applications include its use in the synthesis of more complex lipid-like molecules and in structure-activity relationship (SAR) studies to develop novel bioactive compounds for agricultural or scientific purposes. This high-purity compound is provided exclusively to facilitate advanced laboratory investigations.

Properties

IUPAC Name

3-methoxy-5-[(Z)-pentadec-10-enyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H36O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-17-21(23)19-22(18-20)24-2/h6-7,17-19,23H,3-5,8-16H2,1-2H3/b7-6-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKOPRUNFJQCUCF-SREVYHEPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC=CCCCCCCCCCC1=CC(=CC(=C1)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC/C=C\CCCCCCCCCC1=CC(=CC(=C1)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H36O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Ii. Natural Occurrence and Ecological Isolation of 5 Methoxy 3 Z 10 Pentadecen 1 Yl Phenol

Identification from Botanical Sources

The primary documented source of 5-Methoxy-3-[(Z)-10-pentadecen-1-yl]phenol is the plant kingdom, with specific families and species identified as producers of this and structurally related molecules.

While direct isolation of this compound from the Anacardiaceae family is not prominently documented, the chemical composition of products from this family, such as Cashew Nut Shell Liquid (CNSL), provides a strong contextual link. CNSL, a byproduct of the cashew industry, is a rich source of phenolic lipids, including anacardic acids, cardols, and cardanols. nih.govnih.gov These compounds share a striking structural similarity with this compound, all possessing a phenolic head and a long aliphatic side chain.

The major components of CNSL are characterized by a resorcinol (B1680541) or phenol (B47542) ring with an attached alkyl chain of varying lengths and degrees of unsaturation. This structural motif is central to the target compound, suggesting a potential, though not yet explicitly confirmed, presence or biosynthetic relationship within this plant family. The study of alkylphenols from Anacardium occidentale has led to the identification of numerous such compounds, highlighting the family's capacity to synthesize these complex lipids. scielo.br

Table 1: Major Phenolic Lipids in Cashew Nut Shell Liquid (CNSL)

Compound ClassBasic StructurePredominant Side Chains
Anacardic AcidsSalicylic acid derivativeC15 with 1, 2, or 3 double bonds
CardolsResorcinol derivativeC15 with 1, 2, or 3 double bonds
CardanolsPhenol derivativeC15 with 1, 2, or 3 double bonds

This table illustrates the structural relationship between the well-documented components of CNSL and the target compound, this compound.

The most definitive identification of this compound, under the name Belamcandol B, comes from the plant Belamcanda chinensis (now reclassified as Iris domestica), a member of the Iridaceae family. researchgate.netnih.govservice.gov.uk This plant, commonly known as blackberry lily or leopard lily, has a history of use in traditional medicine. magtechjournal.comresearchgate.net While numerous studies have focused on the isolation of other classes of compounds like isoflavones from Belamcanda chinensis, the presence of Belamcandol B has been specifically noted. nih.govmdpi.commdpi.com

Conversely, extensive searches of scientific literature did not yield any evidence for the presence of this compound in either Andrographis echioides or Cornus officinalis. The phytochemical profiles of these plants have been investigated, but this particular long-chain phenol has not been reported as a constituent.

Table 2: Documented Botanical Source of this compound

Compound NameSynonymPlant SourceFamily
This compoundBelamcandol BBelamcanda chinensis (Iris domestica)Iridaceae

Potential Microbial Origin and Biosynthetic Microorganisms

Phenolic lipids, the broader class to which this compound belongs, are known to be synthesized by various microorganisms, including bacteria and fungi. nih.govresearchgate.net These organisms produce a diverse array of these compounds, which are believed to play roles in cell wall formation and as protective agents. The biosynthesis of alkylresorcinols, which are structurally very similar to the target compound, has been studied in bacteria and is known to involve type III polyketide synthases. nih.gov

While there is no direct evidence of a microbial origin for this compound specifically, the established capacity of microorganisms to produce related phenolic lipids suggests a potential for microbial biosynthesis. Further research would be necessary to explore whether specific bacteria or fungi are capable of synthesizing this particular methoxylated long-chain phenol. The synthesis of phenolic lipids in microbes often serves purposes such as forming part of the cell envelope or acting as signaling molecules. nih.gov

Environmental Distribution and Prevalence in Natural Ecosystems

Currently, there is a lack of specific data on the environmental distribution and prevalence of this compound in natural ecosystems. However, general studies on long-chain alkylphenols provide some context. Alkylphenols, as a class, can be introduced into the environment from both natural and anthropogenic sources. nih.gov

Environmental monitoring studies have tended to focus on shorter-chain alkylphenols, such as nonylphenol and octylphenol, due to their widespread use as industrial surfactants and their classification as endocrine-disrupting chemicals. nih.govnih.govresearchgate.net These studies have documented the presence of such compounds in various environmental compartments, including surface waters, sediments, and biota. nih.gov

The environmental fate of long-chain, naturally derived alkylphenols like this compound is less understood. Its natural origin from plants like Belamcanda chinensis implies a potential for localized presence in soils and ecosystems where these plants grow. However, without targeted monitoring studies for this specific compound, its broader environmental distribution and persistence remain subjects for future investigation.

Iii. Advanced Biosynthesis and Biotransformation Pathways of 5 Methoxy 3 Z 10 Pentadecen 1 Yl Phenol

Elucidation of Precursor Utilization in Phenolic Lipid Biosynthesis

The assembly of the foundational structure of this molecule, a phenolic lipid, relies on precursors from two primary metabolic routes: the polyketide pathway for the aromatic core and the fatty acid pathway for the aliphatic side chain.

Contrary to the biosynthesis of many plant-derived phenolics such as flavonoids and phenylpropanoids, which utilize intermediates from the shikimic acid pathway to construct their aromatic rings, the resorcinol (B1680541) ring of 5-Methoxy-3-[(Z)-10-pentadecen-1-yl]phenol is not derived from this route. frontiersin.org Instead, the characteristic 1,3-dihydroxybenzene structure is a hallmark of the polyketide synthesis pathway. nih.govresearchgate.net This represents a significant divergence in the biosynthesis of phenolic compounds, highlighting the diverse strategies employed by organisms to produce specialized metabolites. The shikimic acid pathway's primary contribution is indirect, supplying the foundational carbon building blocks for general cellular metabolism, including the precursors for fatty acid and polyketide synthesis.

The aromatic core and the attached alkyl chain of the precursor molecule, 5-pentadecenylresorcinol, are assembled in a concerted process by specialized Type III polyketide synthases (PKSs) known as alkylresorcinol synthases (ARSs). nih.govresearchgate.net This enzymatic process begins with a starter molecule from the fatty acid pool, in this case, a (Z)-10-pentadecenoyl-CoA.

The ARS enzyme catalyzes a series of three sequential decarboxylative condensation reactions, adding two-carbon units from three molecules of malonyl-CoA, the extender units. rsc.org This iterative process elongates the polyketide chain. The crucial step that defines the resorcinol structure is the final intramolecular C2-to-C7 aldol (B89426) condensation, which cyclizes the polyketide intermediate to form the aromatic ring, yielding 5-[(Z)-10-pentadecen-1-yl]resorcinol. rsc.org This mechanism efficiently combines the aromatic and aliphatic portions into a single molecule.

Pathway Step Enzyme Class Precursors/Substrates Intermediate/Product Mechanism
Ring & Chain Assembly Alkylresorcinol Synthase (Type III PKS)(Z)-10-pentadecenoyl-CoA (starter), 3x Malonyl-CoA (extender)5-[(Z)-10-pentadecen-1-yl]resorcinolIterative decarboxylative condensations followed by intramolecular aldol cyclization. rsc.org

Enzymatic Catalysis in Alkyl Chain Elongation and Stereoselective Unsaturations

While the ARS enzyme utilizes a pre-formed unsaturated fatty acyl-CoA, the creation of the specific (Z)-double bond at the 10th position of the pentadecyl chain is the work of another class of enzymes known as fatty acid desaturases. These enzymes typically act on saturated fatty acids or their CoA esters.

The biosynthesis likely proceeds with a saturated C15 alkylresorcinol precursor. A specific desaturase enzyme then introduces a double bond into the fully formed alkyl chain. These enzymes are typically membrane-bound, non-heme iron-containing proteins that require molecular oxygen and an electron donor (like NADH or NADPH) to function. researchgate.net The enzyme specifically recognizes a position along the alkyl chain, in this case, the C-10 and C-11 positions, and catalyzes the removal of two hydrogen atoms to form a double bond. The stereoselectivity of the enzyme dictates the formation of the cis or (Z)-configuration, which introduces a kink in the lipid chain. nih.gov This process is analogous to the well-characterized activities of stearoyl-ACP desaturases (SADs) that produce monounsaturated fatty acids like oleic acid. plantae.orgfrontiersin.org

Enzyme/System Function Substrate Product Feature Cofactors/Requirements
Fatty Acid Desaturase Stereoselective DehydrogenationSaturated C15 alkyl chain(Z)-double bond at C-10O₂, Fe²⁺, Electron Donor (e.g., NADH) researchgate.net

Site-Specific Methoxy-Substitution Mechanisms

The final step in the biosynthesis of this compound is the methylation of one of the hydroxyl groups on the resorcinol ring. This reaction is catalyzed by a highly specific O-methyltransferase (OMT). nih.govnih.gov These enzymes utilize S-adenosyl-L-methionine (SAM) as the universal methyl group donor. nih.govmdpi.com

An OMT specific to alkylresorcinols recognizes the 5-[(Z)-10-pentadecen-1-yl]resorcinol substrate. The enzyme's active site orients the resorcinol ring in such a way that the methyl group from SAM is transferred specifically to the hydroxyl group at the 5-position, leaving the hydroxyl at the 3-position untouched. acs.org This regioselectivity is critical for determining the final structure and properties of the compound. The reaction converts the dihydroxy resorcinol moiety into a methoxy-phenol group, completing the biosynthesis.

Enzyme Class Function Substrate Methyl Donor Product
O-Methyltransferase (OMT) Regioselective methylation5-[(Z)-10-pentadecen-1-yl]resorcinolS-Adenosylmethionine (SAM)This compound

Investigating Biotransformation and Degradation Pathways in Biological Systems

When introduced into biological systems, such as through dietary intake, this compound, like other alkylresorcinols, undergoes significant biotransformation. patsnap.com These metabolic processes primarily occur in the liver and are aimed at increasing the compound's water solubility to facilitate excretion.

The primary degradation pathways are believed to involve two main routes:

Alkyl Chain Oxidation: The long pentadecenyl chain is susceptible to degradation via beta-oxidation, a process similar to fatty acid metabolism. This pathway sequentially shortens the alkyl chain by two-carbon units.

Aromatic Ring Metabolism: The phenolic ring can undergo further modification. A common pathway for phenol (B47542) degradation involves hydroxylation to form a catechol (dihydroxybenzene) intermediate, followed by enzymatic ring cleavage. researchgate.net This can occur through either ortho or meta cleavage, breaking open the aromatic ring to produce linear, more easily metabolized acid derivatives. researchgate.net

Iv. Strategic Chemical Synthesis and Functionalization of 5 Methoxy 3 Z 10 Pentadecen 1 Yl Phenol

Total Synthesis Approaches to the Phenol (B47542) and its Stereoisomers

The total synthesis of 5-Methoxy-3-[(Z)-10-pentadecen-1-yl]phenol and its stereoisomers has been a subject of interest due to the compound's biological activities. A key challenge in the synthesis is the stereoselective formation of the (Z)-alkene within the C15 side chain. Various strategies have been developed to address this, often involving the coupling of two key fragments: a substituted aromatic piece and a long, unsaturated alkyl chain.

One common approach involves the use of Wittig-type reactions or other olefination methods to construct the carbon-carbon double bond with the desired (Z)-geometry. For instance, the coupling of a suitably functionalized phosphonium (B103445) ylide derived from the pentadecenyl portion with an aromatic aldehyde or ketone can furnish the target alkene. The choice of reaction conditions, including the solvent and the nature of the base, is critical in maximizing the (Z)-selectivity.

Alternative strategies might employ metal-catalyzed cross-coupling reactions, such as Suzuki or Negishi couplings, to join the aromatic and aliphatic fragments. These methods offer high efficiency and functional group tolerance. The stereochemistry of the double bond in these cases is often pre-installed in one of the coupling partners.

The synthesis of stereoisomers, particularly the (E)-isomer, can typically be achieved by modifying the olefination conditions to favor the formation of the trans-double bond or by employing stereoselective isomerization techniques on the (Z)-isomer.

Regioselective and Stereoselective Synthetic Methodologies for Alkylphenol Scaffolds

The synthesis of alkylphenols with a specific substitution pattern, such as that found in this compound, requires precise control over the regioselectivity of the alkylation reaction. wikipedia.org Friedel-Crafts alkylation, a classic method for introducing alkyl groups onto an aromatic ring, often suffers from a lack of regioselectivity, leading to mixtures of ortho, meta, and para isomers. solubilityofthings.com

To overcome this, modern synthetic methods employ directing groups or pre-functionalization of the aromatic ring to guide the incoming alkyl chain to the desired position. For instance, a protecting group or a functional group that directs ortho- or meta-alkylation can be temporarily installed on the phenol and later removed.

Recent advancements have also seen the development of catalyst-controlled regioselective C-H functionalization reactions. nih.gov These methods utilize transition metal catalysts that can selectively activate a specific C-H bond on the aromatic ring for alkylation, offering a more direct and efficient route to the desired regioisomer. nih.govnumberanalytics.com For example, certain palladium or copper catalysts can facilitate regioselective alkylation reactions. numberanalytics.com Biocatalysis, using enzymes, also presents a promising avenue for achieving high regioselectivity in arene alkylation. nih.gov

Stereoselectivity in the context of the alkyl chain is primarily concerned with the geometry of the double bond. As mentioned earlier, methods like the Wittig reaction can be tuned to favor the (Z)-isomer. Additionally, stereoselective synthesis of vinyl-substituted Z-enamides and enol ethers has been achieved using vinylbenziodoxolone (VBX) reagents in palladium-catalyzed cross-couplings. nih.gov

Derivatization Strategies for Enhancing Molecular Complexity and Probing Bioactivity

To explore the structure-activity relationship and potentially enhance the biological effects of this compound, various derivatization strategies can be employed. These modifications can be broadly categorized into changes on the phenolic ring and alterations of the unsaturated side chain.

The phenolic ring of this compound offers several sites for chemical modification. Functional group interconversions are key transformations in organic synthesis that allow for the conversion of one functional group into another. solubilityofthings.comyoutube.comub.eduvanderbilt.edu

Etherification/Esterification of the Phenolic Hydroxyl Group: The hydroxyl group can be readily converted into an ether or an ester. This not only alters the polarity and hydrogen-bonding capability of the molecule but can also serve as a protecting group during subsequent synthetic steps.

Demethylation of the Methoxy (B1213986) Group: The methoxy group can be cleaved to yield a dihydroxy derivative. This transformation can significantly impact the compound's antioxidant potential and its interaction with biological targets.

Electrophilic Aromatic Substitution: The aromatic ring can undergo reactions such as nitration, halogenation, or acylation to introduce new functional groups. The position of these substitutions will be directed by the existing hydroxyl and methoxy groups. For instance, azo-coupling reactions can be used to introduce azo compounds.

Conversion to Amines: The phenolic hydroxyl group can be converted to an amino group through multi-step sequences, potentially leading to compounds with different pharmacological profiles. youtube.com

The (Z)-10-pentadecenyl chain is another key feature that can be synthetically manipulated to probe its role in bioactivity. nih.gov

Isomerization of the Double Bond: The (Z)-double bond can be isomerized to the (E)-configuration, allowing for a direct comparison of the biological activities of the two geometric isomers.

Saturation of the Double Bond: Hydrogenation of the double bond would yield the corresponding saturated alkylphenol, which can help to determine the importance of the unsaturation for biological activity.

Epoxidation and Dihydroxylation: The double bond can be converted to an epoxide or a diol. These modifications introduce new stereocenters and functional groups that can interact differently with biological macromolecules.

Chain Length Modification: The length of the alkyl chain can be shortened or elongated through various synthetic routes, such as cross-metathesis reactions. This can provide insights into the optimal chain length for a particular biological effect.

Application of Green Chemistry Principles in the Synthesis of Alkylphenols

The synthesis of alkylphenols and their derivatives is increasingly being guided by the principles of green chemistry, which aim to reduce the environmental impact of chemical processes. youtube.com

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives like water, ethanol, or supercritical fluids is a key aspect. For example, acetic acid is considered a green solvent. youtube.com

Catalytic Methods: The use of catalytic amounts of reagents is preferred over stoichiometric amounts to minimize waste. youtube.com This includes the use of heterogeneous catalysts that can be easily recovered and reused. Zeolite catalysts, for instance, have been used in the dealkylation of alkylphenols. rsc.org

Atom Economy: Synthetic routes are designed to maximize the incorporation of all materials used in the process into the final product, thus reducing the generation of byproducts. youtube.com

Renewable Feedstocks: There is growing interest in utilizing renewable resources for the synthesis of alkylphenols. Lignocellulose, a major component of biomass, is a potential renewable source of phenolic compounds. rsc.org

Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible reduces energy consumption. Electrocatalytic hydrogenation is one such method being explored. rsc.org

By integrating these green chemistry principles, the synthesis of this compound and related compounds can be made more sustainable and environmentally friendly.

V. Structure Activity Relationship Sar Investigations of 5 Methoxy 3 Z 10 Pentadecen 1 Yl Phenol and Its Analogues

Impact of Aromatic Substitution Patterns on Biological Properties

The substitution pattern on the aromatic ring of phenolic lipids is a critical determinant of their biological and physicochemical properties. The number and position of hydroxyl and methoxy (B1213986) groups directly influence antioxidant capacity and other activities.

The antioxidant activity of phenolic compounds is closely tied to the phenolic hydroxyl group, which can donate a hydrogen atom to neutralize free radicals. nih.govnih.gov The presence of additional electron-donating groups, such as methoxy (-OCH₃) groups, can further enhance this activity. nih.govcncb.ac.cn These groups increase the electron density on the benzene (B151609) ring, which can stabilize the resulting phenoxyl radical formed after hydrogen donation. nih.gov

Studies on various phenolic acids have shown that the arrangement of these substituents is key. Generally, the antioxidant capability increases with the number of hydroxyl and methoxy groups. nih.gov For instance, the antioxidant activity of phenolic acids with a 4-hydroxy-3,5-dimethoxy substitution pattern was found to be significantly stronger than those with fewer methoxy groups. nih.gov The position of these groups also matters; functional groups substituted at the ortho or para positions relative to the primary hydroxyl group are often more effective in modulating antioxidant performance than those at the meta position. researchgate.net

In the context of 5-Methoxy-3-[(Z)-10-pentadecen-1-yl]phenol, the methoxy group at the 5-position and the hydroxyl group at the 1-position (relative to the pentadecenyl side chain at the 3-position) create a specific electronic environment that dictates its reactivity and interaction with biological systems. Altering the position of this methoxy group, for example to the 2- or 4-position, would likely change its electronic and steric properties, thereby affecting its biological profile.

Substitution Pattern General Impact on Antioxidant Activity
Increased number of -OH groupsGenerally increases activity researchgate.net
Increased number of -OCH₃ groupsGenerally increases activity nih.gov
ortho or para substitutionMore effective than meta substitution researchgate.net
Electron-donating groupsEnhance activity by stabilizing radicals nih.gov

Significance of the Pentadecenyl Side Chain Configuration

The long aliphatic side chain is a defining feature of many biologically active phenolic lipids, and its configuration—including length, degree of saturation, and stereochemistry—plays a pivotal role in their mechanism of action. This hydrophobic chain governs the molecule's amphiphilic character, influencing its interaction with cell membranes and enzymes. nih.gov

Length and Saturation: The length of the alkyl chain is important for the molecule's ability to insert into and perturb lipid bilayers. nih.gov The degree of unsaturation within this chain is particularly critical for the biological activity of compounds like anacardic acids and cardanols. nih.govnih.gov Studies have consistently shown that unsaturated side chains confer greater biological potency compared to their saturated counterparts. For example, anacardic acid with a saturated C15:0 side chain exhibited no activity against S. mutans, whereas its unsaturated analogs were highly effective. nih.gov Similarly, for antioxidant activity, a mixture of anacardic acids with unsaturated chains showed higher capacity than cardols and cardanols. nih.gov The increased potency is often attributed to the conformational flexibility and altered hydrophobicity imparted by the double bonds.

Z-Isomerism: The stereochemistry, or isomerism, of the double bonds (cis or Z vs. trans or E) also influences activity. The (Z)-isomerism in the pentadecenyl side chain of this compound introduces a "kink" in the aliphatic tail. This specific geometry can affect how the molecule packs within a membrane or fits into the active site of an enzyme, potentially leading to different biological outcomes compared to a straight, saturated chain or a (E)-isomer.

Side Chain Feature Impact on Biological Activity Example
Unsaturation Generally increases potency (e.g., antibacterial, antioxidant) nih.govnih.govTriene anacardic acid is more potent than monoene or saturated forms. nih.govnih.gov
Length Influences membrane interaction and amphiphilicity nih.govC15 side chain is common in active natural phenolic lipids. nih.gov
Z-Isomerism Affects molecular shape and binding to biological targetsThe "kink" introduced by the Z-double bond can be crucial for specific interactions.

Comparative SAR with Related Phenolic Lipids

To better understand the SAR of this compound, it is useful to compare it with structurally related phenolic lipids, such as cardanols and anacardic acids, which are the main constituents of Cashew Nut Shell Liquid (CNSL). nih.govnih.gov These compounds share a similar phenolic head and a C15 alkyl/alkenyl side chain but differ in the functional groups on the aromatic ring.

Anacardic Acids: These are salicylic acid derivatives, meaning they possess a carboxyl group (-COOH) ortho to the phenolic hydroxyl group. nih.gov

Cardanols: These are phenols, resulting from the decarboxylation of anacardic acids, and lack the carboxyl group. nih.govresearchgate.net

Cardols: These are resorcinolic lipids, featuring two hydroxyl groups on the aromatic ring. nih.gov

Generally, anacardic acids exhibit stronger biological activities than cardanols and cardols. researchgate.net For instance, a mixture of anacardic acids demonstrated higher antioxidant capacity compared to both cardols and cardanols. nih.gov The presence of the carboxylic acid group in anacardic acids is a key differentiator, contributing to their ability to chelate metal ions and interact differently with biological targets. nih.gov

The degree of unsaturation in the C15 side chain is a common and crucial factor across all these related compounds. Anacardic acid with a triene (three double bonds) side chain is often the most potent, followed by the diene and monoene variants, while the saturated version shows significantly reduced or no activity. nih.govnih.gov This underscores the universal importance of the side chain's unsaturation for the bioactivity of this family of phenolic lipids.

Compound Class Key Structural Difference Relative Biological Activity
Anacardic Acids Contains a carboxyl (-COOH) groupGenerally the most potent (e.g., antioxidant, antibacterial) nih.govresearchgate.net
Cardanols Lacks a carboxyl groupLess potent than anacardic acids researchgate.net
Cardols Contains a second hydroxyl group (resorcinol structure)Activity varies; often intermediate or less potent than anacardic acids nih.gov

Computational and Machine Learning Approaches to SAR Elucidation

Modern drug discovery and chemical biology increasingly rely on computational methods to predict the biological activity of compounds and to understand their SAR. For phenolic lipids, approaches like Quantitative Structure-Activity Relationship (QSAR) and machine learning (ML) are becoming invaluable tools. researchgate.net

QSAR/QSPR: QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.netimist.ma For phenolic antioxidants, these models often use descriptors calculated through methods like Density Functional Theory (DFT). imist.maresearchgate.net These descriptors can quantify various molecular properties:

Electronic Properties: Energies of molecular orbitals (HOMO, LUMO), dipole moment, and electron density distribution. imist.maresearchgate.net

Thermodynamic Properties: Bond dissociation enthalpy (BDE) of the phenolic O-H bond, which is critical for antioxidant activity. nih.govnih.gov

Topological and Physicochemical Properties: Molecular weight, logP (lipophilicity), and molecular shape descriptors. researchgate.net

By correlating these descriptors with experimentally measured activities (e.g., antioxidant capacity), QSAR models can predict the activity of new, unsynthesized analogs and identify the key structural features driving that activity. researchgate.net

Machine Learning (ML): Machine learning algorithms, such as Random Forest (RF) and Support Vector Machines (SVM), can handle large and complex datasets to build predictive models. cgiar.orgmdpi.comscu.edu.au In the context of phenolic compounds, ML can be used to:

Classify Compounds: Predict whether a compound will be active or inactive based on its structural features. mdpi.com

High-Throughput Screening: Analyze data from rapid screening techniques (like FTIR spectroscopy) to predict the concentration of phenolic antioxidants in natural samples. cgiar.orgscu.edu.au

Identify Key Features: Determine which molecular fragments or properties are most important for a given biological activity. cgiar.org

These computational approaches accelerate the process of SAR elucidation, enabling researchers to screen virtual libraries of compounds and prioritize the synthesis of the most promising candidates, thereby streamlining the discovery of novel and potent phenolic lipids. mdpi.comnih.gov

Vi. Biological and Biochemical Role of 5 Methoxy 3 Z 10 Pentadecen 1 Yl Phenol at the Molecular Level

Molecular Target Identification and Binding Affinities

Research indicates that 5-Methoxy-3-[(Z)-10-pentadecen-1-yl]phenol, also known as Belamcandol B, demonstrates potential as an enzyme inhibitor. One of the primary molecular targets identified for this compound is acetylcholinesterase (AChE), an enzyme critical in the breakdown of the neurotransmitter acetylcholine (B1216132). Inhibition of AChE leads to increased levels of acetylcholine in the brain, a mechanism significant in the context of Alzheimer's disease treatment. The lipophilic nature of the compound, imparted by the long unsaturated pentadecenyl chain, may facilitate its interaction with biological membranes, potentially influencing its access to and binding with molecular targets like enzymes.

While specific binding affinity values for this compound are not extensively detailed in the provided search results, the general approach to determining these involves molecular docking studies. Such computational methods predict the binding affinity and interaction patterns between a ligand, like the compound , and its target protein.

Modulatory Effects on Enzyme Systems and Cellular Pathways

The primary modulatory effect identified for this compound is the inhibition of enzyme activity, specifically targeting acetylcholinesterase. By impeding the function of this enzyme, the compound influences the cholinergic pathway, which is crucial for cognitive processes.

Related phenolic lipids, such as alkylresorcinols, have been shown to possess a range of regulatory functions, including anticancer, anti-inflammatory, antimicrobial, antiparasitic, and antioxidant activities. mdpi.com These broader effects suggest that phenolic lipids can act as bioregulators of metabolic and immune processes. nih.gov Their influence can extend to the regulation of gene expression and cell signaling. nih.gov For instance, some 5-alkylresorcinols have been observed to induce DNA fragmentation and nuclear condensation in cancer cell lines, indicating an influence on apoptotic pathways. nih.gov Furthermore, phenolic lipids can affect the structure and metabolism of nucleic acids and have been shown to cause DNA strand scission. nih.gov

Mechanistic Basis of Antimicrobial Activity (as observed in related compounds)

The antimicrobial activity of phenolic compounds like this compound is largely attributed to their chemical structure, particularly the hydroxyl and methoxy (B1213986) groups on the phenolic ring. mdpi.com The general mechanisms of antimicrobial action for polyphenols, which would likely include the subject compound, are multifaceted. mdpi.com

One key mechanism involves direct interaction with and disruption of the bacterial cell membrane. mdpi.com The lipophilic side chain of resorcinolic lipids facilitates their insertion into the lipid bilayer, leading to increased permeability for ions and small molecules. nih.gov This disruption of the membrane's barrier function can ultimately lead to cell lysis. nih.gov The formation of non-bilayer structures, such as reversed micelles within the membrane, has been proposed as a possible consequence of these interactions. nih.gov

Other proposed antimicrobial mechanisms for phenolic compounds include the inhibition of intracellular enzymes, interference with DNA and RNA synthesis, and the chelation of metal ions essential for bacterial enzyme function. mdpi.com It has been noted that for some antimicrobial dialkylresorcinols, the formation of quinone oxidation products is not the primary driver of their antimicrobial effect. nih.gov

Antioxidant and Anti-inflammatory Mechanisms (as observed in related phenolic compounds)

Phenolic lipids, including compounds structurally related to this compound, are recognized for their antioxidant properties. nih.gov The primary mechanism of their antioxidant action involves scavenging free radicals, such as reactive oxygen species (ROS). nih.gov This is achieved through the donation of a hydrogen atom from the hydroxyl group on the phenolic ring, which stabilizes the radical. mdpi.com The alkyl chain can further stabilize the resulting phenoxyl radical. nih.gov An intermediate product of oxidation, 1,2,4-trihydroxy-6-alkylbenzene, may be formed, which can then act as an even more effective antioxidant. nih.gov

The anti-inflammatory effects of related phenolic compounds are often linked to their antioxidant activity, as oxidative stress is a key contributor to inflammation. nih.gov For instance, some phenolic acids have been shown to reduce the expression of pro-inflammatory molecules like VCAM-1, ICAM-1, and E-selectin by inhibiting the translocation of the NF-κB p65 subunit to the nucleus. nih.gov They can also inhibit enzymes involved in inflammatory pathways, such as cyclooxygenases (COX-1 and COX-2). nih.gov Furthermore, some phenolic compounds can restore the levels of antioxidant enzymes like superoxide (B77818) dismutase (SOD) and catalase, thereby mitigating inflammation. nih.gov

Vii. Advanced Analytical Characterization of 5 Methoxy 3 Z 10 Pentadecen 1 Yl Phenol

Chromatographic Separation and Isolation Techniques

The isolation and purification of 5-Methoxy-3-[(Z)-10-pentadecen-1-yl]phenol from complex matrices, such as natural extracts, is a critical first step in its analysis. This is often achieved through column chromatography, a foundational technique that separates compounds based on their differential adsorption to a stationary phase. For instance, crude cardanol, a related phenolic lipid mixture, can be fractionated using column chromatography with a mobile phase gradient of hexane (B92381) and ethyl acetate (B1210297) to isolate its mono-, di-, and triene derivatives. mdpi.com More advanced and efficient separations for industrial applications can be achieved using flash column chromatography with similar solvent systems. mdpi.com In some methods, an inert adsorbing support like silica (B1680970) or celite is used, where the mixture is loaded and then selectively eluted with different solvents, such as liquid and supercritical carbon dioxide, to separate compounds based on the number of hydroxyl groups. google.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Profiling and Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for the analysis of volatile and semi-volatile compounds like this compound. This technique separates compounds in a gaseous mobile phase and then detects them with a mass spectrometer, providing information on both their retention time and mass-to-charge ratio, which aids in their identification.

For the analysis of related phenolic lipids found in Cashew Nut Shell Liquid (CNSL), GC-MS has proven to be rapid, accurate, and selective. nih.gov To enhance volatility and prevent alteration of the chemical structure, a derivatization step, such as silylation with reagents like N-methyl-N-(trimethylsilyl)-trifluoroacetamide, is often employed. nih.gov This allows for the successful detection and differentiation of various alkyl phenols and their side chains without interference. nih.gov In the analysis of cardol, a related compound, GC-MS with a (5%-phenyl)-methylpolysiloxane capillary column can be used, with helium as the carrier gas. scielo.br The mass spectra obtained from GC-MS analysis provide crucial data for identification. For example, in the analysis of CNSL, cardol constituents have been identified by their molecular masses of 314, 316, and 318, corresponding to the number of double bonds in the pentadecyl side chain. researchgate.net

Table 1: GC-MS Parameters for Analysis of Related Phenolic Compounds
ParameterConditionReference
Column(5%-phenyl)-methylpolysiloxane DB-5 capillary column (30 m × 0.25 mm, 0.1 mm film thickness) scielo.br
Carrier GasHelium scielo.br
Flow Rate1 mL min-1 (split mode) scielo.br
Injector Temperature250 °C scielo.br
Detector Temperature200 °C scielo.br
Derivatizing AgentN-methyl-N-(trimethylsilyl)-trifluoroacetamide (MSTFA) nih.govresearchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Mixtures and Non-Volatiles

Liquid Chromatography-Mass Spectrometry (LC-MS) is indispensable for analyzing complex mixtures and non-volatile compounds. This technique separates components in a liquid mobile phase before they are ionized and detected by a mass spectrometer. LC-MS is particularly useful for the analysis of alkylphenols and their derivatives, offering high sensitivity and selectivity. nih.govacs.org

Modern LC-MS methods often utilize reversed-phase chromatography with columns like C8 or C18. mdpi.comacs.org A gradient mobile phase, for example, a mixture of acetonitrile, methanol, and water acidified with formic or acetic acid, is commonly used to achieve optimal separation of various phenolic compounds. nih.gov For enhanced sensitivity in detecting alkylphenols, pre-column derivatization with reagents like dansyl chloride can be employed, increasing sensitivity up to 1000 times compared to the analysis of underivatized compounds. nih.gov The mass spectrometer, often a triple quadrupole, allows for selective detection using techniques like multiple reaction monitoring (MRM), where specific precursor and product ions are monitored. shimadzu.com For alkylphenols, negative ion mode electrospray ionization (ESI) is often used, where the deprotonated molecule [M-H]⁻ is detected. acs.orgshimadzu.com

Table 2: LC-MS Parameters for Analysis of Alkylphenols
ParameterConditionReference
ColumnReversed-phase C8 or C18 mdpi.comacs.org
Mobile PhaseGradient of acetonitrile, methanol, and acidified water (e.g., with formic acid) nih.gov
Ionization ModeElectrospray Ionization (ESI), often in negative ion mode acs.org
Precursor Ion (for alkylphenols)[M-H]⁻ acs.orgshimadzu.com
Derivatization (optional)Dansyl chloride nih.gov

High-Resolution Spectroscopic Methods for Structural Elucidation

Once isolated, high-resolution spectroscopic methods are crucial for the unambiguous determination of the chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for molecular structure elucidation. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments provide detailed information about the carbon-hydrogen framework of a molecule. nih.gov

For phenolic compounds like this compound, ¹H NMR spectra reveal the chemical environment of protons, while ¹³C NMR spectra provide information about the carbon skeleton. The chemical shift of the methoxy (B1213986) group in ¹³C NMR is particularly useful for determining its position on the aromatic ring. researchgate.net For complex molecules where 1D spectra show significant peak overlap, 2D NMR techniques such as COSY (Correlation Spectroscopy), TOCSY (Total Correlation Spectroscopy), and NOESY (Nuclear Overhauser Effect Spectroscopy) are employed to establish correlations between protons, helping to piece together the molecule's structure. youtube.com For instance, the structure of related phenolic lipids like cardol has been confirmed using ¹H and ¹³C NMR. researchgate.net

Infrared and Ultraviolet-Visible Spectroscopy in Structural Confirmation

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary information for structural confirmation.

Infrared (IR) Spectroscopy probes the vibrational modes of a molecule, revealing the presence of specific functional groups. For this compound, IR spectroscopy would confirm the presence of the hydroxyl (-OH) group of the phenol (B47542), the C-O stretching of the methoxy group, the C=C stretching of the aromatic ring and the alkene, and the C-H stretching of the alkyl chain.

Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within a molecule, particularly conjugated systems. libretexts.org Aromatic compounds like phenols exhibit characteristic absorption bands in the UV region. youtube.com The position and intensity of these bands can be influenced by factors such as the solvent, pH, and the presence of substituents on the aromatic ring. youtube.com For phenolic compounds, a bathochromic shift (a shift to a longer wavelength) is often observed in basic solutions due to the formation of the phenoxide ion, which increases conjugation. youtube.com

Quantitative Analytical Methodologies for Compound Quantification

Accurate quantification of this compound is essential for various applications. Both GC-MS and LC-MS can be used for quantitative analysis, typically by creating a calibration curve with standards of known concentrations.

Viii. Ecological and Chemoecological Significance of 5 Methoxy 3 Z 10 Pentadecen 1 Yl Phenol

Role in Plant-Pest Interactions and Defensive Mechanisms

Alkylphenols and alkylresorcinols, as a class of compounds, are recognized for their crucial roles in protecting plants from a variety of biotic stressors, including pathogens and herbivores. nih.govnih.gov The defensive capabilities of these phenolic lipids are largely attributed to their amphiphilic nature, which allows them to interact with and disrupt cell membranes. acs.org

Antimicrobial and Antifungal Activity: Phenolic lipids, including those with structures similar to 5-Methoxy-3-[(Z)-10-pentadecen-1-yl]phenol, exhibit significant antimicrobial activity. tandfonline.com They are considered natural biofungicides, effective against various soil-borne phytopathogenic fungi. nih.gov The presence of a hydroxyl group on the phenolic ring is crucial for this activity, as it can be donated to free radicals, halting the propagation of oxidative processes that are damaging to microbial cells. nih.govnih.gov The length and saturation of the alkyl chain also influence the antimicrobial efficacy. nih.gov For instance, anacardic acids with a C15 alkyl side chain have shown potent uncoupling activity in mitochondria, disrupting cellular energy production in invading organisms. nih.gov

Plant-derived natural compounds, particularly phenols, terpenes, and terpenoids, are known for their broad-spectrum antimicrobial effects. nih.gov The hydroxyl group's position on the benzene (B151609) ring can affect their efficacy. nih.gov These compounds can alter the cell membrane integrity of microbes, leading to their inhibition or death. nih.gov

Allelopathic and Herbivore Deterrent Properties: Alkylresorcinols can act as allelochemicals, influencing the growth and development of neighboring plants. tandfonline.com They are also believed to function as phytoanticipins, compounds that are present in the plant constitutively and provide a pre-existing barrier against attack. tandfonline.com For example, these compounds have been found in the wax layers on the leaves of rye, where they contribute to a protective barrier. tandfonline.com

Furthermore, the presence of these phenolic lipids in plant tissues can deter herbivores. nih.gov While direct evidence for this compound is not available, related compounds have been shown to possess insecticidal properties. researchgate.net The bitter taste and potential toxicity of these compounds can make the plant less palatable to insects and other herbivores.

A summary of the defensive roles of related phenolic lipids is presented in the table below.

Defensive Mechanism Target Organism(s) Mode of Action Example Compounds/Classes
AntifungalAspergillus, Fusarium, PenicilliumDisruption of cell membranes, inhibition of cellular respiration.Anacardic acids, Alkylresorcinols
AntibacterialGram-positive and Gram-negative bacteriaAlteration of cell membrane integrity, inhibition of enzymes.Alkylresorcinols, Phenolic Lipids
AllelopathyCompeting plantsInhibition of germination and growth.Alkylresorcinols
Herbivore DeterrenceInsects, other herbivoresToxicity, unpalatability.Phenolic Lipids

Contribution to Phytochemical Diversity and Ecosystem Function

The vast array of secondary metabolites in plants, including phenolic lipids like this compound, is a cornerstone of phytochemical diversity. This diversity is not random; it is the result of evolutionary pressures that have shaped the chemical defenses and signaling capabilities of plants. wikipedia.org

Structural Diversity and Functional Significance: Alkylresorcinols are characterized by a dihydroxylated phenolic ring and a long aliphatic side chain. tandfonline.com The diversity within this class of compounds arises from variations in the length and degree of unsaturation of the alkyl chain, as well as substitutions on the phenolic ring, such as the methoxy (B1213986) group found in this compound. nih.gov In cereals, for example, alkylresorcinol side chains can range from 15 to 25 carbons in length. nih.gov

The specific structure of a phenolic lipid dictates its physicochemical properties and, consequently, its biological function. The long, unsaturated pentadecenyl chain in this compound, for instance, imparts a significant lipophilic character to the molecule, which likely enhances its ability to integrate into and disrupt biological membranes. nih.gov The methoxy group can also modulate the compound's antioxidant potential and its interaction with specific cellular targets. nih.gov

The table below illustrates the diversity of alkylresorcinols found in various cereals.

Cereal Common Alkyl Chain Lengths Reported Homologues
RyeC15-C25Saturated, monoenoic, dienoic, and oxygenated side-chains.
WheatC15-C25Saturated, monoenoic, dienoic, and oxygenated side-chains.
SpeltC15-C25Saturated, monoenoic, dienoic, and oxygenated side-chains.
BarleyC15-C25Saturated, monoenoic, dienoic, and oxygenated side-chains.

Ecosystem Roles: The phytochemical diversity contributed by compounds like this compound has broader implications for ecosystem function. By mediating plant-pest interactions, these compounds influence the composition and dynamics of herbivore and pathogen communities. The release of these compounds into the soil through root exudates or decomposition of plant matter can also affect soil microbial communities and nutrient cycling. nih.govresearchgate.net

Biogeochemical Cycling and Environmental Transformations of Alkylphenols

While specific data on the biogeochemical cycling of this compound is unavailable, the environmental fate of other long-chain alkylphenols provides a framework for understanding its likely transformations. Alkylphenols are subject to a variety of biotic and abiotic degradation processes in the environment. nih.govresearchgate.net

Biodegradation in Soil and Water: Soil microorganisms, particularly fungi, play a significant role in the breakdown of alkylphenols. nih.govresearchgate.netrcsi.science Studies on industrial alkylphenols like nonylphenol have shown that certain soil fungi, such as Fusarium solani, can efficiently degrade these compounds. nih.govresearchgate.netrcsi.science The degradation can occur through cometabolism, where the fungus breaks down the alkylphenol while utilizing another carbon source, or even when the alkylphenol is the sole source of carbon and energy. nih.govresearchgate.netrcsi.science The half-life of these compounds in soil can vary depending on environmental conditions, with aerobic conditions generally favoring more rapid biotransformation.

The degradation process often involves the oxidation of the alkyl chain and the phenolic ring. nih.govresearchgate.net The long alkyl chain of this compound would likely be a primary site of microbial attack.

Environmental Persistence and Transformations: The persistence of alkylphenols in the environment is influenced by their physicochemical properties, such as their water solubility and octanol-water partition coefficient, as well as environmental factors like temperature, pH, and the presence of other organic matter. mdpi.com Due to their lipophilic nature, long-chain alkylphenols tend to adsorb to soil and sediment particles, which can reduce their bioavailability and slow down their degradation. nih.gov

The table below summarizes the environmental fate of long-chain alkylphenols.

Process Environmental Compartment Key Factors Potential Transformation Products
BiodegradationSoil, Water, SedimentMicrobial communities (fungi, bacteria), oxygen availability, temperature, pH.Shorter-chain alkylphenols, catechols, quinones, CO2.
AdsorptionSoil, SedimentOrganic matter content, clay content, lipophilicity of the compound.Reduced bioavailability, slower degradation.
PhotolysisSurface Water, Soil SurfaceSunlight intensity, presence of photosensitizers.Oxidized phenolic compounds, quinones.

Ix. Emerging Research Avenues and Computational Chemistry for 5 Methoxy 3 Z 10 Pentadecen 1 Yl Phenol

In Silico Approaches for Bioactivity Prediction and Lead Compound Discovery

Computational methods serve as powerful tools to screen for potential biological activities and to identify promising lead compounds for drug development, thereby reducing the time and cost associated with traditional laboratory-based screening.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. iosrjournals.org For 5-Methoxy-3-[(Z)-10-pentadecen-1-yl]phenol, docking studies can elucidate its binding affinity and interaction with various protein targets, such as enzymes and receptors. iosrjournals.org For instance, the interaction of similar phenolic compounds with enzymes like tyrosinase has been investigated using these methods. mdpi.com The process involves preparing the 3D structures of both the ligand (the phenol) and the target protein, followed by the use of software like AutoDock or Schrödinger Suite to simulate the binding process. researchgate.net The results are often expressed as a docking score, which represents the binding free energy; a lower score typically indicates a more stable complex. jbcpm.com

Molecular dynamics simulations can further refine these findings by providing insights into the dynamic behavior of the ligand-target complex over time. This allows for a more detailed analysis of the stability of the interactions and any conformational changes that may occur upon binding.

Advancements in QSAR/QSPR Modeling and Virtual Screening

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical models that relate the chemical structure of a compound to its biological activity or physicochemical properties. nih.govtandfonline.com These models are built by analyzing a dataset of compounds with known activities and identifying molecular descriptors that correlate with those activities. nih.govtandfonline.com

For alkylphenols like this compound, QSAR models can predict various endpoints, including their potential as estrogenic agents or their biodegradability. nih.govijpsonline.com Studies have shown that factors such as the length and branching of the alkyl chain can significantly influence the biological activity of alkylphenols. ijpsonline.com These models can be used in virtual screening campaigns to rapidly evaluate large libraries of virtual compounds and prioritize those with the highest predicted activity for further investigation. nih.gov The predictive power of these models is often validated using techniques like leave-one-out cross-validation. ijpsonline.com

Synthetic Biology and Metabolic Engineering for Enhanced Production or Novel Analogue Creation

The natural abundance of this compound may be limited, making its extraction and purification for large-scale applications challenging. Synthetic biology and metabolic engineering offer promising alternatives for its production. youtube.comyoutube.com These fields involve the redesign of biological systems, such as microorganisms, to produce specific chemicals. lbl.govnih.gov

By introducing and optimizing biosynthetic pathways in host organisms like Escherichia coli or Saccharomyces cerevisiae, it is possible to produce not only the natural compound but also novel analogues with potentially improved properties. youtube.comlbl.gov This can involve the heterologous expression of genes encoding for key enzymes in the biosynthetic pathway, such as those involved in the synthesis of the phenolic ring and the alkyl chain. nih.gov The "design-build-test-learn" cycle is an iterative process used in metabolic engineering to continuously improve product yields and create new molecules. youtube.com

Advanced Methodologies for Studying Mechanistic Pathways

Understanding the precise molecular mechanisms by which this compound exerts its effects is crucial for its development as a therapeutic agent or industrial chemical. Advanced analytical and computational techniques are being employed to unravel these complex pathways. For example, azo-coupling and Schiff base reactions can be used to create derivatives with altered properties, providing insights into structure-activity relationships.

Integration of Omics Technologies in Comprehensive Mechanistic and Ecological Studies

Omics technologies, which include genomics, transcriptomics, proteomics, and metabolomics, provide a global view of the molecular changes occurring within a biological system in response to a particular stimulus. nih.govacs.orgijpsr.com These technologies are invaluable for obtaining a comprehensive understanding of the mechanisms of action and ecological roles of natural products like this compound. nih.govfrontiersin.org

By analyzing changes in gene expression (transcriptomics), protein levels (proteomics), and metabolite profiles (metabolomics), researchers can identify the key cellular pathways and networks affected by the compound. teknoscienze.com This integrated approach can reveal novel targets and provide a more holistic understanding of the compound's biological effects, which is often not achievable with a single omics technique alone. nih.govteknoscienze.com

Q & A

Q. What are the standard synthetic routes for 5-Methoxy-3-[(Z)-10-pentadecen-1-yl]phenol in laboratory settings?

The synthesis of methoxy-substituted phenolic compounds often involves Friedel-Crafts alkylation or coupling reactions. For example, analogous methoxy-indole derivatives can be synthesized via refluxing with nitromethane and ammonium acetate under acidic conditions to introduce nitrovinyl groups . For the pentadecenyl chain, a Ziegler-type alkylation or Wittig reaction may be employed to ensure stereochemical control of the (Z)-configured double bond. Purification typically involves column chromatography or recrystallization, with solvent selection guided by liquid-liquid equilibria models like the NRTL framework to optimize separation efficiency .

Q. Which analytical techniques are essential for confirming the structure and purity of this compound?

  • High-Resolution Mass Spectrometry (HRMS): To verify molecular weight and isotopic patterns.
  • NMR Spectroscopy: ¹H and ¹³C NMR are critical for confirming the methoxy group, phenolic hydroxyl, and (Z)-pentadecenyl chain. DEPT and COSY experiments resolve overlapping signals.
  • HPLC-PDA: Assess purity (>95% recommended) using a C18 column and gradient elution.
  • X-Ray Crystallography: For unambiguous structural confirmation if single crystals are obtained (refinement via SHELXL software) .
TechniqueKey ParametersPurpose
HRMSESI+/ESI-, m/z accuracy <2 ppmMolecular formula validation
¹H NMR500 MHz, CDCl₃ or DMSO-d₆Functional group identification
HPLC-PDAC18 column, 254 nm detectionPurity assessment

Q. What storage conditions are recommended to maintain the compound’s stability?

Store under inert atmosphere (N₂ or Ar) at –20°C in amber vials to prevent oxidation of the (Z)-alkene and phenolic degradation. Periodic stability checks via HPLC are advised, especially if used in long-term biological assays .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR vs. MS) during characterization be resolved?

Discrepancies may arise from impurities, tautomerism, or solvent interactions. Strategies include:

  • 2D NMR (HSQC, HMBC): Correlate proton-carbon connectivity to resolve ambiguous assignments.
  • Isotopic Labeling: Introduce deuterated analogs to confirm exchangeable protons (e.g., phenolic -OH).
  • Alternative Ionization Methods: Use MALDI-TOF or APCI-MS to cross-validate mass data .

Q. What experimental designs are optimal for assessing pH and thermal stability?

  • pH Stability: Incubate the compound in buffers (pH 2–12) at 37°C for 24–72 hours, followed by HPLC analysis to quantify degradation products.
  • Thermal Stability: Use thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) to determine decomposition temperatures. For solution-phase studies, reflux in solvents (e.g., DMSO, ethanol) and monitor via UV-Vis spectroscopy .

Q. How does the phenolic moiety influence cell-based assay outcomes, and how can this be controlled?

Phenolic compounds can exhibit estrogenic activity or interfere with redox-sensitive assays (e.g., MTT). Mitigation strategies:

  • Phenol-Free Media: Use DMEM/F12 without phenol red to avoid confounding effects in cytotoxicity assays.
  • Antioxidant Controls: Include ascorbic acid or N-acetylcysteine to distinguish compound-specific effects from oxidative stress .
  • Receptor Binding Assays: Perform competitive binding studies with estrogen receptor antagonists (e.g., ICI 182,780) to assess off-target interactions.

Q. What computational methods support structure-activity relationship (SAR) studies for this compound?

  • Molecular Docking: Use AutoDock Vina or Schrödinger Suite to predict binding affinities with target proteins (e.g., enzymes or receptors).
  • QSAR Modeling: Corrogate substituent effects (e.g., methoxy position, alkyl chain length) with biological activity using datasets from analogs .

Methodological Considerations

  • Stereochemical Purity: Confirm the (Z)-configuration of the pentadecenyl chain via NOESY NMR or polarimetry.
  • Biological Replicates: Use ≥3 replicates in assays to account for variability, especially in antioxidant or cytotoxicity studies .
  • Ethical Compliance: For in vivo studies, adhere to ARRIVE guidelines and obtain institutional ethics approvals.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.